Tert-butyl 2-nitrophenylcarbamate

Vue d'ensemble

Description

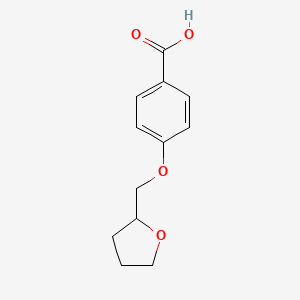

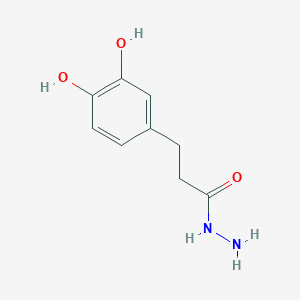

Tert-butyl 2-nitrophenylcarbamate is a chemical compound that is part of a broader class of organic compounds known as carbamates. These compounds are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid. Tert-butyl 2-nitrophenylcarbamate is not explicitly mentioned in the provided papers, but related compounds and their properties, synthesis, and applications are discussed.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Additionally, the enzymatic kinetic resolution of tert-butyl phenylcarbamates has been studied, where lipase-catalyzed transesterification reactions were used to obtain optically pure enantiomers . These methods highlight the versatility and potential for synthesizing tert-butyl carbamates with specific structural features.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates has been explored through various spectroscopic and computational techniques. Vibrational frequency analysis, FT-IR, DFT, and M06-2X studies have been conducted on tert-butyl N-(thiophen-2yl)carbamate, providing insights into the optimized geometric parameters and vibrational frequencies of the molecule . Similarly, the crystal structure of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate has been determined, revealing intramolecular hydrogen bonds and the formation of chains and layers in the crystal .

Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical reactions. For example, vanadium-catalyzed oxidation of tert-butyl N-hydroxycarbamate to tert-butyl nitrosoformate has been developed, with the intermediate nitroso compound being trapped by in situ Diels–Alder reaction with dienes . This demonstrates the reactivity of tert-butyl carbamates and their utility in synthesizing functionalized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The enzymatic resolution of tert-butyl phenylcarbamates has shown excellent enantioselectivity, indicating the potential for producing chiral compounds with specific optical properties . The vibrational frequency analysis and computational studies provide detailed information on the molecular energies and electronic properties, such as HOMO-LUMO gaps, which are indicative of the compound's reactivity . The crystal structure analysis reveals the solid-state interactions and stability of these compounds .

Applications De Recherche Scientifique

Organic Synthesis and Chemical Transformations

Tert-butyl 2-nitrophenylcarbamate and related compounds have been extensively studied for their applications in organic synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005). These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, highlighting their versatility in chemical transformations.

Catalysis and Chemical Reactions

The use of tert-butyl 2-nitrophenylcarbamate in catalysis has been explored, particularly in oxidation reactions. For example, vanadium-catalyzed oxidation of tert-butyl N-hydroxycarbamate to tert-butyl nitrosoformate using alkyl hydroperoxides as terminal oxidants has been developed, providing access to a variety of functionalized 3,6-dihydro-2H-1,2-oxazines (Hoshino, Suzuki, & Honda, 2012).

Role in Nitrosation and Nitration Reactions

Tert-butyl nitrite (TBN), a related compound, is widely applied in various organic transformations, including nitrosation and nitration reactions. It activates molecular oxygen to initiate radical reactions, demonstrating its significance in organic chemistry (Li & Jia, 2017).

Application in Biomedical Research

Nitroxides, including derivatives of tert-butyl 2-nitrophenylcarbamate, are used as molecular probes and labels in biophysics, structural biology, and biomedical research. Their resistance to chemical reduction and enzymatic systems is crucial for these applications (Zhurko et al., 2020).

Enzymatic Kinetic Resolution

The compound has been studied for its potential in enzymatic kinetic resolution. For instance, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was resolved using lipase-catalyzed transesterification, leading to optically pure enantiomers (Piovan, Pasquini, & Andrade, 2011).

Propriétés

IUPAC Name |

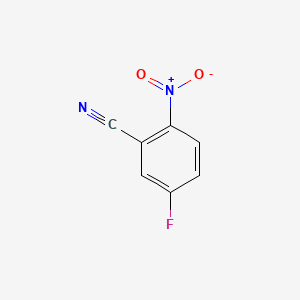

tert-butyl N-(2-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)12-8-6-4-5-7-9(8)13(15)16/h4-7H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJFEWDXNKYBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396544 | |

| Record name | tert-butyl 2-nitrophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-nitrophenylcarbamate | |

CAS RN |

54614-93-6 | |

| Record name | tert-butyl 2-nitrophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1h-pyrazole-4-carbaldehyde](/img/structure/B1334274.png)

![2-[2-(furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1334298.png)

![(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)-2-propenenitrile](/img/structure/B1334302.png)